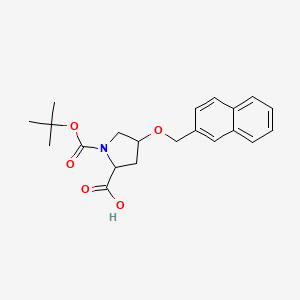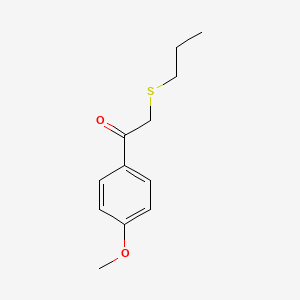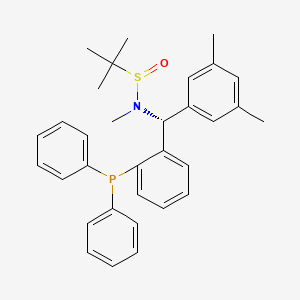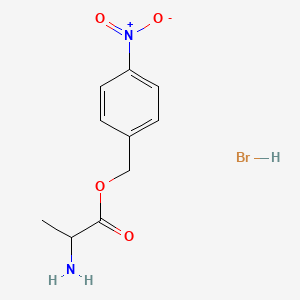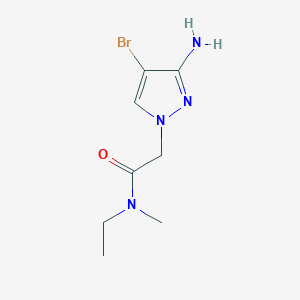
5-Bromo-4-chloroquinoline-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-4-chloroquinoline-3-carbonitrile: is a heterocyclic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and are used in various pharmaceutical and chemical applications. The presence of bromine, chlorine, and nitrile groups in this compound makes it a valuable intermediate in the synthesis of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-chloroquinoline-3-carbonitrile typically involves the following steps:
Starting Material: The synthesis begins with a suitable quinoline derivative.
Chlorination: The chlorine atom is introduced via a chlorination reaction using chlorine gas or a chlorinating agent such as thionyl chloride.
Nitrile Introduction: The nitrile group is introduced through a cyanation reaction, often using reagents like sodium cyanide or potassium cyanide.
Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to facilitate reactions.
Temperature Control: Maintaining specific temperatures to optimize reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the quinoline ring.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophiles: Sodium hydroxide, potassium hydroxide, or other nucleophilic reagents.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium catalysts for coupling reactions.
Major Products:
Substituted Quinoline Derivatives: Products with various functional groups replacing the bromine or chlorine atoms.
Coupled Products: Complex molecules formed through coupling reactions.
Aplicaciones Científicas De Investigación
Chemistry:
Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Ligand in Coordination Chemistry: Acts as a ligand in the formation of coordination complexes.
Biology and Medicine:
Pharmaceuticals: Potential use in the development of drugs due to its biological activity.
Antimicrobial Agents: Investigated for its antimicrobial properties.
Industry:
Dye and Pigment Production: Used in the synthesis of dyes and pigments.
Material Science:
Mecanismo De Acción
The mechanism of action of 5-Bromo-4-chloroquinoline-3-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine, chlorine, and nitrile groups can influence its binding affinity and specificity.
Comparación Con Compuestos Similares
4-Chloroquinoline-3-carbonitrile: Lacks the bromine atom, which may affect its reactivity and biological activity.
5-Bromoquinoline-3-carbonitrile: Lacks the chlorine atom, leading to different chemical properties.
5-Bromo-4-chloroquinoline:
Uniqueness:
Functional Groups:
Versatility: Its ability to undergo various chemical reactions and its potential use in multiple fields highlight its versatility.
Propiedades
Fórmula molecular |
C10H4BrClN2 |
|---|---|
Peso molecular |
267.51 g/mol |
Nombre IUPAC |
5-bromo-4-chloroquinoline-3-carbonitrile |
InChI |
InChI=1S/C10H4BrClN2/c11-7-2-1-3-8-9(7)10(12)6(4-13)5-14-8/h1-3,5H |
Clave InChI |
WLVPFJKNQFYRQF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=NC=C(C(=C2C(=C1)Br)Cl)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-prop-2-ynylpyrrolidine-2-carboxylic acid](/img/structure/B13648317.png)
![O-[(4-methylcyclohexyl)methyl]hydroxylamine](/img/structure/B13648318.png)
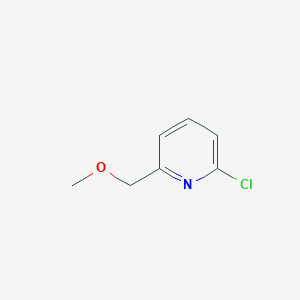
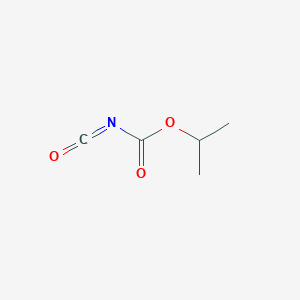
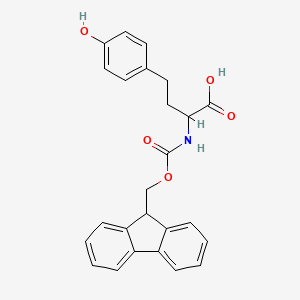
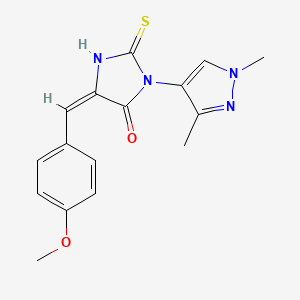
amine hydrochloride](/img/structure/B13648353.png)
![tert-Butyl 3-bromo-8,8-dimethyl-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B13648355.png)
